Furo[3,2-d]pyrimidin-4(3H)-one
CAS No.: 655255-08-6
Cat. No.: VC2800111
Molecular Formula: C6H4N2O2
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
![Furo[3,2-d]pyrimidin-4(3H)-one - 655255-08-6](/images/structure/VC2800111.png)
Specification
CAS No. | 655255-08-6 |
---|---|
Molecular Formula | C6H4N2O2 |
Molecular Weight | 136.11 g/mol |
IUPAC Name | 3H-furo[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) |
Standard InChI Key | FBCBUVHNVPZUTE-UHFFFAOYSA-N |
SMILES | C1=COC2=C1N=CNC2=O |
Canonical SMILES | C1=COC2=C1N=CNC2=O |
Introduction
Structural Characteristics of Furo[3,2-d]pyrimidin-4(3H)-one
Furo[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a furan ring fused with a pyrimidine ring. The nomenclature "[3,2-d]" specifically indicates the fusion pattern between these two rings, while "4(3H)-one" designates the presence of a carbonyl group at position 4, with hydrogen attached to nitrogen at position 3. This structural arrangement creates a flat, aromatic system with potential hydrogen bonding capabilities through its carbonyl oxygen and nitrogen atoms.
The structural configuration of Furo[3,2-d]pyrimidin-4(3H)-one differs from its isomer Furo[2,3-d]pyrimidin-4(3H)-one, which has a molecular formula of C₇H₄N₂O₂ and a molecular weight of 136.11 g/mol . The distinction lies in the different fusion pattern between the furan and pyrimidine rings, resulting in unique spatial arrangements that can significantly impact biological activities.
Physical and Chemical Properties
Understanding the physicochemical properties of Furo[3,2-d]pyrimidin-4(3H)-one is essential for predicting its behavior in biological systems and developing synthetic methodologies. While direct data on the parent compound is limited in the available literature, valuable insights can be gleaned from its derivatives and structurally related compounds.
The benzo-fused analog, 3H-Benzo furo[3,2-d]pyrimidin-4-one, provides some indication of the properties likely exhibited by the parent compound. This derivative has a molecular weight of 186.167 g/mol, melting point of 277°C, and density of 1.53 g/cm³ . The parent Furo[3,2-d]pyrimidin-4(3H)-one would be expected to have a lower molecular weight due to the absence of the additional benzene ring.
Table 1: Comparative Physical Properties of Furo[3,2-d]pyrimidin-4(3H)-one and Related Compounds
The heterocyclic nature of Furo[3,2-d]pyrimidin-4(3H)-one suggests moderate solubility in polar organic solvents and potentially limited water solubility. The presence of the carbonyl group and nitrogen atoms in the structure would be expected to confer hydrogen bonding capabilities, potentially influencing its interactions with biological molecules.
Biological Activities of Derivatives
Antioxidant Properties
Derivatives of Furo[3,2-d]pyrimidin-4(3H)-one have demonstrated significant antioxidant activities, suggesting potential applications in conditions associated with oxidative stress. Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones with various substituents have been evaluated for their free radical scavenging capabilities, with several compounds showing promising results .
Compounds containing halogen-substituted phenyl rings at the 2-position of the pyrimidine ring have shown particularly potent antioxidant activity. For instance, derivatives containing 3-fluorophenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl substituents exhibited IC₅₀ values of 110.9, 210.3, and 373.6 μg/ml, respectively . This suggests that the electronic properties imparted by halogen substituents significantly enhance the compound's ability to scavenge free radicals.
Anti-inflammatory Activity
One of the most notable biological properties of Furo[3,2-d]pyrimidin-4(3H)-one derivatives is their anti-inflammatory activity. Studies using the carrageenan-induced rat paw edema model have revealed significant anti-inflammatory effects for several pyrido-fused derivatives .
The mechanism underlying this anti-inflammatory action likely involves the inhibition of inflammatory mediators such as histamine, serotonin, and prostaglandins that are released during the inflammatory cascade. Different substituents at the 2-position of the pyrimidine ring significantly influence the anti-inflammatory potency and duration of action.
Table 2: Anti-inflammatory Activities of Selected Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound Code | Substituent at 2-position | Maximum Inhibition (%) | Time of Maximum Effect (h) |
---|---|---|---|
PFP-HM6 | 4-trifluoromethylphenyl | 100 | 2-5 |
PFP-HM2 | 4-chlorobenzyl | 98.8 | 1-5 |
PFP-HM7 | 3,5-dimethoxyphenyl | Not specified | Not specified |
PFP-HM3 | (4-chlorophenoxy)methyl | 62.9 | 2 |
Compounds PFP-HM6 and PFP-HM2 exhibited exceptional anti-inflammatory activity, with nearly complete inhibition of inflammation over extended periods . The compound containing a 4-trifluoromethylphenyl group (PFP-HM6) demonstrated 100% protection from inflammation after the second hour, maintaining this level of protection through the fifth hour. Similarly, the 4-chlorobenzyl derivative (PFP-HM2) showed sustained high-level anti-inflammatory activity (76-98.8% inhibition) throughout the observation period .
Structure-Activity Relationships
Analysis of the biological data from various Furo[3,2-d]pyrimidin-4(3H)-one derivatives provides valuable insights into structure-activity relationships that can guide future drug design efforts. Several key structural features appear to significantly influence biological activity:
Impact of Substituents on Antioxidant Activity
The nature and position of substituents on the pyrimidine ring play crucial roles in determining antioxidant potency. Specifically:
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Halogen-substituted phenyl groups at the 2-position enhance free radical scavenging activity
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The 3-fluorophenyl substituent confers particularly potent antioxidant properties
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The position of halogen atoms on the phenyl ring affects activity, with meta-substituted compounds generally showing greater potency than para-substituted analogs
Structural Determinants of Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are similarly influenced by specific structural features:
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The 4-trifluoromethylphenyl group at the 2-position results in exceptionally potent and sustained anti-inflammatory activity
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4-chlorobenzyl substituents confer high-level, long-lasting anti-inflammatory effects
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Compounds containing 3,5-dimethoxyphenyl groups also demonstrate significant anti-inflammatory properties
This structure-activity data provides a foundation for the rational design of optimized derivatives with enhanced biological profiles. The consistent correlation between specific substituents and biological activities suggests that the Furo[3,2-d]pyrimidin-4(3H)-one scaffold serves as an effective platform for developing compounds with targeted therapeutic properties.
Important Derivatives and Analogs
The Furo[3,2-d]pyrimidin-4(3H)-one core structure has been incorporated into various more complex molecules, creating derivatives with distinct properties and biological activities.
Benzo-fused Derivatives
The integration of a benzene ring with the Furo[3,2-d]pyrimidin-4(3H)-one scaffold results in 3H-Benzo furo[3,2-d]pyrimidin-4-one, a tricyclic system with modified physicochemical properties . This structural modification increases the molecular weight to 186.167 g/mol and results in a high melting point of 277°C. The additional aromatic ring likely enhances lipophilicity while potentially influencing receptor interactions through altered electronic and steric properties.
Pyrido-fused Derivatives
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones represent another important class of derivatives, featuring a pyridine ring fused to the furan portion of the core structure . These compounds have been synthesized with various substituents at the 2-position of the pyrimidine ring, including:
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4-bromobenzyl
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4-chlorobenzyl
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(4-chlorophenoxy)methyl
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4-fluorophenyl
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3-fluorophenyl
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4-trifluoromethylphenyl
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3,5-dimethoxyphenyl
The physical properties of these derivatives vary based on the specific substituents, with melting points ranging from 86°C to 123°C and reaction yields between 69% and 93% . The diversity of these derivatives enables the exploration of a broad spectrum of biological activities and structure-activity relationships.
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